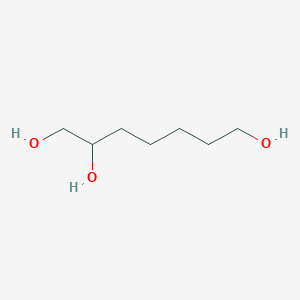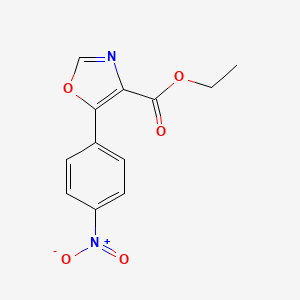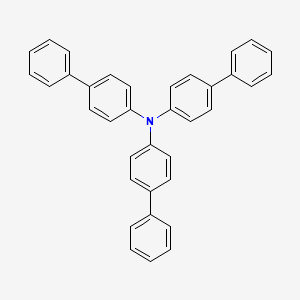
1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone
Overview
Description
“1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone” is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 . This compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone” is 1S/C7H8BrNO/c1-4-6(5(2)10)3-9-7(4)8/h3,9H,1-2H3 . This indicates the presence of a bromine atom, a methyl group, and a pyrrole ring in the structure.Physical And Chemical Properties Analysis
“1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone” could potentially be used in the synthesis of imidazole containing compounds.
Synthesis of Aryl Pyrrole Insecticides and Acaricides
Aryl pyrrole insecticides and acaricides are commonly used pesticides with low toxicity . The title compound is a key intermediate for the synthesis of chlorfenapyr , a representative drug in this category. Therefore, “1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone” could be used in the production of these pesticides.
Therapeutic Applications of Pyrrole Subunit
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . Therefore, “1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone” could potentially be used in the development of these therapeutic compounds.
Synthesis of 1,4-Dihydropyridine Derivative
The 1,4-dihydropyridine derivative was meticulously synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde . Therefore, “1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone” could potentially be used in the synthesis of 1,4-dihydropyridine derivatives.
Life Science Research Solutions
“1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone” could potentially be used in life science research solutions . It could be used in various fields such as cell biology, genomics, proteomics, and others .
Development of New Drugs
Given the wide range of biological activities associated with imidazole and pyrrole containing compounds , “1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone” could potentially be used in the development of new drugs.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
- The primary target of 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone is the focus of our investigation. Unfortunately, specific details about its exact target remain undisclosed. However, we can explore its interactions and downstream effects.
- Environmental factors (e.g., pH, temperature, humidity) influence its stability, efficacy, and degradation. Storage conditions (inert atmosphere, 2-8°C) are crucial for maintaining its integrity .
Target of Action
Action Environment
properties
IUPAC Name |
1-(5-bromo-4-methyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-6(5(2)10)3-9-7(4)8/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQIKPUIHJZKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594166 | |
| Record name | 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methyl-1H-pyrrol-3-YL)ethanone | |
CAS RN |
202286-27-9 | |
| Record name | 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)
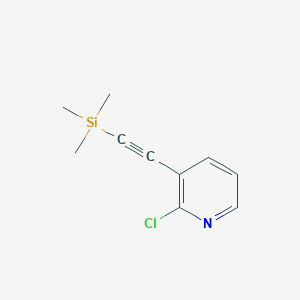
![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)
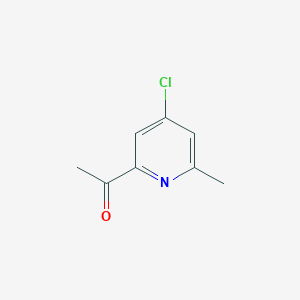
![3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol](/img/structure/B1591785.png)
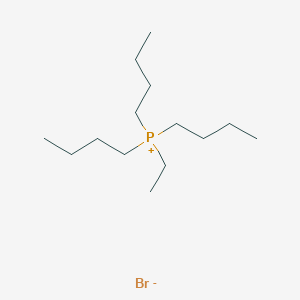
![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)
